C188-9 - 432001-19-9

C188-9

Catalog Number: EVT-262356
CAS Number: 432001-19-9
Molecular Formula: C27H21NO5S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide, also known as C188-9 or TTI-101, is a small molecule that functions as a direct and selective inhibitor of signal transducer and activator of transcription 3 (STAT3) [ [], [] ]. STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, survival, and inflammation [ [] ]. Aberrant STAT3 activation is frequently observed in various malignancies and inflammatory conditions [ [] ]. C188-9 functions by competitively binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and activation [ [], [] ]. The compound exhibits selectivity for STAT3 over other STAT family members, including STAT1 [ [], [] ]. C188-9 has demonstrated efficacy in preclinical studies for various diseases, including cancer, inflammatory bowel disease, and fibrosis [ [], [], [], [], [], [] ].

Future Directions
  • Clinical Development: C188-9 is currently being evaluated in clinical trials for cancer and other diseases [ [] ]. Further clinical development is crucial to confirm its safety and efficacy in humans.
  • Combination Therapies: C188-9 shows promise in combination with other therapies, such as chemotherapy, radiotherapy, and immunotherapy [ [], [], [], [] ]. Further research is needed to explore the synergistic potential of C188-9 in combination therapies.
  • Mechanism-Based Biomarkers: The identification of biomarkers that can predict the responsiveness to C188-9 treatment will be essential for optimizing its clinical use [ [] ].
  • Drug Resistance: The development of resistance to C188-9 is a potential concern. Future research should focus on understanding the mechanisms of resistance and developing strategies to overcome it [ [] ].

C188

  • Compound Description: C188 is a small-molecule STAT3 inhibitor that served as the initial scaffold for the development of C188-9. []
  • Relevance: C188-9 represents a significant improvement over its parent compound, C188, in terms of its ability to inhibit STAT3 binding to its pY-peptide ligand, cytokine-stimulated pSTAT3, and constitutive pSTAT3 activity. C188-9 also demonstrated superior efficacy in inhibiting anchorage-dependent and -independent growth of HNSCC cells and preventing tumor xenograft growth in vivo. []

Compound 188 (C188)

  • Compound Description: Compound 188 is a small molecule STAT3 inhibitor. It demonstrated selective inhibition of STAT3 over STAT1, hindered STAT3 nuclear accumulation, and preferentially induced apoptosis in breast cancer cell lines with constitutively active STAT3. []
  • Relevance: Compound 188 was a lead compound identified in the study that ultimately led to the development of C188-9. While Compound 188 showed promising activity in breast cancer models, it had weak pro-apoptotic effects in AML cell lines, prompting further optimization and leading to the identification of C188-9. []

JSI-124

  • Compound Description: JSI-124 is a commercially available small molecule reported to inhibit STAT3 activity through an unknown mechanism. It induces apoptosis in AML cell lines. []
  • Relevance: JSI-124 was used as a comparator compound to assess the efficacy of C188-9 in inducing apoptosis in AML cell lines. Both compounds demonstrated similar potency in this regard, supporting the potential of C188-9 as a novel therapeutic agent for AML. []

5-Aza-2′-Deoxycytidine (DAC)

  • Compound Description: DAC is a DNA methyltransferase inhibitor that can reverse hypermethylation-induced gene silencing. It is a chemotherapy medication used to treat certain types of myelodysplastic syndrome. []
  • Relevance: Combining low-dose DAC with C188-9 demonstrated a synergistic enhancement of the demethylating activity against pancreatic cancer cells in vitro and in vivo. This combination resulted in the re-expression of the tumor suppressor gene RASSF1A, likely due to C188-9's ability to enhance DAC's demethylation efficacy by inhibiting DNMT1. []

Napabucasin

  • Compound Description: Napabucasin is an investigational, orally available, small-molecule STAT3 inhibitor. []
  • Relevance: In studies exploring mechanisms of acquired resistance to the CDK4/6 inhibitor palbociclib, Napabucasin showed the ability to decrease the breast cancer stem cell-like (B-CSC-L) population and mammosphere formation, indicating its activity against STAT3 in this context. Combining Napabucasin with the PARP inhibitor Olaparib resulted in synergistic effects, effectively targeting IL-6/STAT-3-mediated cancer stem cells and DNA repair deficiencies in palbociclib-resistant breast cancer cells. []

Stattic

  • Compound Description: Stattic is a small-molecule inhibitor targeting the SH2 domain of STAT3, effectively blocking its dimerization and subsequent DNA binding. []
  • Relevance: Similar to C188-9, Stattic demonstrated the ability to reduce the stem cell population in triple-negative breast cancer (TNBC) cells, as measured by the Aldefluor assay, highlighting its inhibitory effect on STAT3. Additionally, Stattic, like C188-9, successfully blocked the radiation-induced increase in breast cancer stem cells and enhanced the sensitivity of TNBC cells to radiation treatment, suggesting a potential role for STAT3 inhibitors in improving treatment outcomes in TNBC. []

SH5-07

  • Compound Description: SH5-07 is a small-molecule STAT3 inhibitor. []
  • Relevance: SH5-07, similar to C188-9, demonstrated significant efficacy in suppressing bladder cancer spheroid growth in vitro. This effect was attributed to the inhibition of the STAT3 pathway, induction of reactive oxygen species (ROS) production, and ultimately, cell death. []

Ruxolitinib

  • Compound Description: Ruxolitinib is a JAK1/2 inhibitor that suppresses the activation of the JAK/STAT pathway. [, ]
  • Relevance: Ruxolitinib was used as a comparator compound alongside C188-9 to investigate the role of the JAK/STAT pathway in various models. It effectively attenuated C2C12 myotube atrophy induced by IL-6, confirming the involvement of the JAK/STAT pathway. [, ] Ruxolitinib is a FDA approved drug used to treat certain myeloproliferative neoplasms.

TG101348

  • Compound Description: TG101348 is a potent and selective JAK2 inhibitor. []
  • Relevance: In a study exploring the classical signaling and trans-signaling pathways of IL-6 in fish, TG101348, along with C188-9, were used as JAK2/STAT3 pathway inhibitors. This study revealed that the activation of the JAK2/STAT3 pathway, potentially targeted by both inhibitors, is crucial for the expression of socs3a and socs3b induced by IL-6 trans-signaling in teleost fish. []

C188

  • Compound Description: C188 is a small-molecule STAT3 inhibitor. []
  • Relevance: C188 was the initial scaffold used to develop C188-9. C188-9 demonstrated superior potency and efficacy compared to C188 in various experiments. []

Additional Compounds Mentioned Without Detailed Descriptions:

  • EHT1610: A selective DYRK1 inhibitor. []
  • LY3023414: A PI3K/AKT/mTOR inhibitor. []
  • AZD1480: A potent, selective, ATP-competitive inhibitor of JAK2. []
  • LMT-28: An IL-6 inhibitor. []
Overview

C188-9 is a small molecule compound identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It is derived from structural modifications of its predecessor, C188, with enhanced binding affinity and inhibitory activity against STAT3. The compound has shown promising therapeutic potential in various cancer models, particularly in enhancing the efficacy of other treatments by modulating gene expression related to tumor suppression.

Source

C188-9 was developed through structure-activity relationship (SAR) studies that analyzed various derivatives of N-naphth-1-yl benzenesulfamide. The compound's development was aimed at improving the inhibitory effects on STAT3, which is often aberrantly activated in cancers. It has been studied extensively in preclinical models and is characterized by its ability to bind STAT3 with high affinity, making it a significant candidate for cancer therapy .

Classification

C188-9 belongs to the class of small molecule inhibitors specifically targeting the STAT3 signaling pathway. It is classified as a STAT3 inhibitor and is known scientifically by its chemical name: N-(1ʹ,2-Dihydroxy-1,2ʹ-binaphthalen-4ʹ-yl)-4-methoxybenzenesulfonamide. Its CAS number is 432001-19-9 .

Synthesis Analysis

Methods

The synthesis of C188-9 involves several chemical reactions that modify the core structure of C188. The key steps include:

  1. Formation of the Binaphthyl Core: The synthesis begins with the creation of a binaphthyl framework through coupling reactions involving naphthalene derivatives.
  2. Sulfonamide Formation: A sulfonamide group is introduced to enhance solubility and biological activity.
  3. Functional Group Modifications: Further modifications involve hydroxylation and methoxylation to improve binding affinity to STAT3.

Technical Details

The synthetic route typically employs standard organic chemistry techniques such as:

  • Reflux conditions for reaction completion.
  • Chromatographic purification to isolate pure C188-9.
  • Spectroscopic methods (NMR, MS) for structural confirmation.

The final product is obtained as an off-white to pale beige powder with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure

C188-9's molecular structure features a binaphthalenyl moiety linked to a methoxybenzenesulfonamide group. The structural formula can be represented as follows:

C27H21NO5S\text{C}_{27}\text{H}_{21}\text{N}\text{O}_{5}\text{S}

Data

Key structural data includes:

  • Molecular Weight: 453.52 g/mol
  • Log P: 5.2, indicating moderate lipophilicity.
  • Solubility: Approximately 13.1 µM in aqueous solutions .
Chemical Reactions Analysis

Reactions

C188-9 primarily functions through competitive inhibition of the binding between phosphorylated STAT3 peptides and its SH2 domain. Notably, it inhibits the phosphorylation of STAT3, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.

Technical Details

The compound exhibits an inhibitory constant (Ki) of approximately 12.4 nM against STAT3, indicating strong binding affinity . In various assays, including surface plasmon resonance (SPR) and microscale thermophoresis (MST), C188-9 has demonstrated significant inhibition of STAT3 activation in response to growth factors such as Granulocyte Colony-Stimulating Factor (G-CSF) .

Mechanism of Action

Process

C188-9 exerts its effects by blocking the phosphorylation-dependent dimerization of STAT3, which is crucial for its transcriptional activity in the nucleus. This inhibition leads to reduced expression of genes associated with oncogenesis and promotes apoptosis in cancer cells.

Data

Experimental data show that treatment with C188-9 results in decreased levels of phosphorylated STAT3 (pSTAT3) in various cancer cell lines, leading to enhanced sensitivity to chemotherapeutic agents like 5-aza-2′-deoxycytidine (DAC). This combination has been shown to reverse hypermethylation of tumor suppressor genes such as RASSF1A .

Physical and Chemical Properties Analysis

Physical Properties

C188-9 appears as an off-white solid with good stability under standard laboratory conditions. It is soluble in organic solvents but has limited aqueous solubility.

Chemical Properties

Key chemical properties include:

Analytical methods confirm its identity and purity, ensuring consistent performance in biological assays .

Applications

C188-9 is primarily utilized in scientific research focused on cancer therapeutics due to its role as a STAT3 inhibitor. Its applications include:

  1. Cancer Treatment Research: Investigating its efficacy as a standalone treatment or in combination with other drugs.
  2. Mechanistic Studies: Understanding the role of STAT3 in tumor biology and its interactions with other signaling pathways.
  3. Therapeutic Strategies: Exploring its potential in reversing epigenetic modifications associated with tumor progression .
Molecular Mechanisms of STAT3 Inhibition by C188-9

Structural Basis of SH2 Domain Targeting in STAT3

C188-9 (TTI-101) is a small-molecule inhibitor designed to target the Src Homology 2 (SH2) domain of STAT3, a critical region for its activation and dimerization. The SH2 domain facilitates STAT3’s recruitment to phosphorylated tyrosine residues (pY) on cytokine/growth factor receptors and enables pY705-mediated STAT3 homodimerization. C188-9 binds directly to the SH2 domain with high affinity (Kd = 4.7 nM), as confirmed by surface plasmon resonance (SPR) and microscale thermophoresis (MST) assays [1] [3] [8]. Molecular docking studies reveal that C188-9 forms hydrogen bonds with key residues (e.g., Lys591) within the SH2 pY-peptide binding pocket, sterically blocking both receptor docking and dimerization interfaces [1] [5]. This binding is highly selective for STAT3 over other STAT family members, attributed to unique electrostatic and hydrophobic interactions within the STAT3 SH2 cleft [8].

Table 1: Key Structural Interactions of C188-9 with STAT3 SH2 Domain

STAT3 SH2 Domain ResidueInteraction TypeFunctional Consequence
Lys591Hydrogen bondingDisrupts pY705 docking
Ser611HydrophobicStabilizes inhibitor binding
Arg609ElectrostaticBlocks phosphopeptide access
Glu612Van der WaalsEnhances binding specificity

Competitive Inhibition of Phosphotyrosyl Peptide Binding

C188-9 functions as a competitive antagonist by displacing phosphorylated peptides from the SH2 domain. Fluorescence polarization (FP) assays demonstrate that C188-9 inhibits STAT3 binding to a pY-peptide ligand with an IC50 of 0.57–2.5 µM, significantly outperforming earlier analogs like C188 (IC50 = 7.5 µM) [1] [2]. This inhibition prevents two critical steps in STAT3 activation:

  • Receptor Recruitment: Blocking STAT3 binding to activated receptors (e.g., EGFR, IL-6R/gp130) [1] [4].
  • Homodimerization: Disrupting pY705-mediated STAT3-STAT3 tail-to-tail dimerization, essential for nuclear translocation [1] [5].In cellular models, C188-9 (10 µM) suppresses cytokine-induced (e.g., G-CSF, IL-6) STAT3 phosphorylation (pSTAT3) by 90% within 1 hour, confirming effective engagement of the SH2 domain in physiological contexts [2] [6].

Table 2: Efficacy of C188-9 in Inhibiting STAT3 Activation

Assay TypeIC50/KdComparison to C188Reference
STAT3-pY peptide binding (SPR)12.4 nM (Kd)3-fold improvement [1]
G-CSF-induced pSTAT3 (Luminex)3.7 ± 1.9 µM4.4-fold improvement [1]
IFNγ-induced pSTAT14.1 ± 3.3 µM4.5-fold improvement [1]

Downstream Suppression of STAT3-Mediated Transcriptional Activation

By inhibiting STAT3 dimerization, C188-9 abrogates nuclear translocation and DNA binding, thereby suppressing transcription of oncogenic and anti-apoptotic genes. In pancreatic cancer cells (PANC-1, BXPC-3), C188-9 (2–10 µM) reduces nuclear STAT3 by >80% and downregulates expression of downstream targets including Bcl-xL, Survivin, Cyclin D1, and VEGF [5] [9]. Transcriptomic analyses of HNSCC xenografts reveal that C188-9 modulates 384 STAT3-regulated genes (e.g., 63% of STAT3-upregulated genes are suppressed), directly linking SH2 domain inhibition to broad transcriptional reprogramming [1] [7]. Crucially, this effect induces apoptosis and inhibits colony formation in AML and breast cancer models, where STAT3 sustains tumor-initiating cell (TIC) survival [3] [7].

Cross-Regulation of STAT1 Signaling Pathways

C188-9 exhibits dual activity against STAT1 and STAT3 due to structural similarities in their SH2 domains. In HNSCC and pancreatic cancer models, C188-9 concurrently inhibits IFNγ-induced STAT1 phosphorylation (IC50 = 4.1–9.5 µM) and suppresses STAT1-dependent genes (e.g., IRF1, CXCL10) [1] [5] [9]. This cross-inhibition is functionally significant:

  • Synergistic Tumor Suppression: Co-inhibition of STAT3/STAT1 heterodimers enhances radiosensitization in HNSCC by downregulating radioresistance genes [1].
  • Anti-Inflammatory Effects: In burn injury models, C188-9 blocks IL-6/STAT1-driven proteolytic pathways (e.g., ubiquitin-proteasome system), attenuating muscle atrophy [6].Notably, 40/48 genes downregulated by C188-9 in tumors are STAT1-regulated, underscoring its broader impact on interferon signaling [1] [5].

Table 3: Transcriptional Targets Modulated by C188-9

Gene CategoryExample GenesRegulation by C188-9Functional Outcome
Anti-apoptoticBcl-xL, Survivin↓↓↓Increased apoptosis
Cell cycleCyclin D1, c-Myc↓↓G1/S arrest
AngiogenesisVEGF, HIF1αReduced tumor vasculature
STAT1-dependentIRF1, CXCL10↓↓↓Enhanced anti-tumor immunity

Properties

CAS Number

432001-19-9

Product Name

C188-9

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide

Molecular Formula

C27H21NO5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3

InChI Key

QDCJDYWGYVPBDO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Solubility

Soluble in DMSO

Synonyms

C188-9; C 188-9; C-188-9; C-1889; C1889; C 1889; C-1889; F0808-0084;

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.